molecular formula C11H12F3N3 B101476 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole CAS No. 18018-34-3

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B101476
CAS No.: 18018-34-3
M. Wt: 243.23 g/mol
InChI Key: CBCBTRZQTHHIST-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. Key structural features include:

  • Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 1 and 2, respectively, influencing steric bulk and lipophilicity.
  • Trifluoromethyl (-CF₃) at position 5, contributing to metabolic stability and electron-withdrawing effects.

The trifluoromethyl group is typically introduced via trifluoroacetic acid or pre-functionalized precursors .

Properties

IUPAC Name

3-ethyl-2-methyl-6-(trifluoromethyl)benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12F3N3/c1-3-17-6(2)16-9-4-7(11(12,13)14)8(15)5-10(9)17/h4-5H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCBTRZQTHHIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066298
Record name 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)-
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Molecular Weight

243.23 g/mol
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CAS No.

18018-34-3
Record name 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine
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Record name 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 6-amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole
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Preparation Methods

Stepwise Cyclization with Trifluoromethylated Intermediates

A patent-published method (WO2011099832A2) outlines the synthesis starting from 4-chloro-1,2-phenylenediamine and 2-bromo-1H-benzimidazole-5-carbaldehyde . The reaction proceeds via:

  • Formation of the Benzimidazole Core :

    • 4-Chloro-1,2-phenylenediamine (1.0 eq) reacts with 2-bromo-1H-benzimidazole-5-carbaldehyde (1.2 eq) in N,N-dimethylformamide (DMF) using HBTU (1.2 eq) and DIPEA (1.5 eq) as coupling agents.

    • The mixture is stirred at room temperature for 12 hours, followed by acidification with 1N HCl to precipitate the intermediate.

    • Yield: ~70% after silica gel chromatography (ethyl acetate/hexane, 2:1).

  • Introduction of the Trifluoromethyl Group :

    • The intermediate undergoes nucleophilic substitution with trifluoromethylating agents (e.g., CF₃SiMe₃) in the presence of CuI and CsF in DMF at 100°C.

    • Purification via recrystallization (ethanol/water) yields the trifluoromethylated benzimidazole.

Table 1: Key Reaction Parameters for Condensation-Cyclization

StepReactantsReagents/ConditionsSolventYield (%)
14-Chloro-1,2-phenylenediamine + 2-Bromo-1H-benzimidazole-5-carbaldehydeHBTU, DIPEA, rt, 12hDMF70
2Intermediate + CF₃SiMe₃CuI, CsF, 100°C, 6hDMF65

Coupling Reactions with Preformed Benzimidazole Intermediates

Alternative routes employ pre-synthesized benzimidazole carboxylic acids coupled with amines or isothiocyanates. This method enhances regioselectivity and reduces side reactions.

Carbodiimide-Mediated Amide Bond Formation

A representative example involves coupling 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid with 1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Conditions : DMF at 50°C for 24 hours.

  • Workup : The reaction mixture is diluted with water, filtered, and purified via silica gel chromatography (dichloromethane/methanol, 10:1).

  • Yield : 83%.

Isothiocyanate Coupling

In Example 21 of the same patent, 4-(5-trifluoromethyl-1H-benzimidazole-2-yl)-benzene-1,2-diamine reacts with 4-trifluoromethoxyphenylisothiocyanate in tetrahydrofuran (THF) under reflux:

  • Catalyst : Diisopropylcarbodiimide (DIC) (1.5 eq).

  • Yield : 49% after chromatographic purification.

Multi-Step Synthesis via Nitro Reduction

A three-step sequence is employed to introduce the amino group at the 6-position while preserving the trifluoromethyl substituent:

Nitration and Cyclization

  • Nitration :

    • 5-Trifluoromethyl-2-(3,4-dinitrophenyl)-1H-benzimidazole is synthesized by nitrating 2-(3,4-dinitrophenyl)-1H-benzimidazole with fuming HNO₃ in H₂SO₄ at 0°C.

  • Reduction :

    • The nitro group is reduced to an amine using H₂/Pd-C in ethanol at 25°C, yielding 4-(5-trifluoromethyl-1H-benzimidazole-2-yl)-benzene-1,2-diamine .

  • Final Functionalization :

    • The diamine intermediate is coupled with 4-trifluoromethoxyphenylisothiocyanate (1.2 eq) in THF under reflux to install the ethyl-methyl side chain.

Table 2: Multi-Step Synthesis Performance

StepReactionConditionsYield (%)
1NitrationHNO₃/H₂SO₄, 0°C, 2h75
2Reduction (Nitro to Amine)H₂ (1 atm), Pd-C, EtOH, 25°C90
3Isothiocyanate CouplingDIC, THF, reflux, 6h49

Industrial-Scale Considerations

For large-scale production, continuous flow processes are recommended to enhance yield and reproducibility:

  • Automated Temperature Control : Reactions are conducted in jacketed reactors with real-time monitoring to maintain optimal temperatures (e.g., 50°C for EDC couplings).

  • Solvent Recovery Systems : DMF and THF are recycled via distillation, reducing waste and cost.

  • Purification : Centrifugal partition chromatography (CPC) replaces silica gel for higher throughput.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing nature of the trifluoromethyl group complicates nucleophilic substitutions. Mitigation strategies include:

  • Using bulky bases (e.g., DIPEA) to minimize elimination side reactions.

  • Employing anhydrous solvents to prevent hydrolysis.

Regioselectivity in Coupling Reactions

Unwanted regioisomers are minimized by:

  • Pre-activating carboxylic acids with HOBt/EDC before amine addition.

  • Conducting reactions at lower temperatures (0–5°C) during critical steps .

Chemical Reactions Analysis

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. A series of experiments conducted by researchers at a leading pharmaceutical institute revealed that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research published in Macromolecules illustrates how incorporating this compound into polymer matrices can improve their resistance to degradation under high temperatures .

Fluorescent Materials

Another innovative application involves the use of this compound in the creation of fluorescent materials. Its unique structure allows it to act as a fluorescent probe in various sensing applications, including environmental monitoring and biological imaging. A study demonstrated its effectiveness in detecting metal ions due to its fluorescence quenching properties when bound to specific analytes .

Data Tables

Below are tables summarizing key research findings related to the applications of this compound.

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal ChemistryInhibits proliferation of cancer cell lines.
Antimicrobial PropertiesPharmaceutical Institute StudyEffective against Gram-positive and Gram-negative bacteria.
Polymer ChemistryMacromoleculesEnhances thermal stability and mechanical properties.
Fluorescent MaterialsEnvironmental Monitoring StudyActs as a fluorescent probe for metal ion detection.

Case Studies

Case Study 1: Anticancer Research

A notable case study involved the synthesis of derivatives of this compound, which were tested for their anticancer efficacy against melanoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Testing

In another case study focusing on antimicrobial testing, researchers evaluated the compound against a panel of bacterial strains, including resistant strains. The compound demonstrated a broad spectrum of activity, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl groups universally contribute to metabolic stability across analogues .
  • Anti-parasitic potency correlates with substituent electronegativity (e.g., 60 ’s Cl vs. 62 ’s SH). The target compound’s -NH₂ may offer unique hydrogen-bonding interactions with parasitic targets.

Physicochemical Properties

Chloro vs. Amino Substituents

  • 6-Chloro-1-ethyl-2-methyl-5-CF₃-1H-benzimidazole (CAS 1736-34-1):
    • Molecular Weight: 262.659 g/mol
    • Density: 1.38 g/cm³
    • Boiling Point: 348.1°C
  • Target Compound :
    • Expected lower molecular weight (~235–245 g/mol) due to -NH₂ replacing -Cl.
    • Higher water solubility due to -NH₂’s polarity, though reduced lipophilicity may affect membrane permeability.

Stability and Environmental Impact

  • Nitro-substituted analogues (e.g., 4 ) exhibit prolonged environmental persistence due to resistance to degradation .
  • The amino group in the target compound may increase susceptibility to oxidative degradation compared to halogenated derivatives.

Biological Activity

Overview

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a member of the benzimidazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

  • Molecular Formula : C₁₁H₁₂F₃N₃
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 18018-34-3
  • Density : 1.37 g/cm³
  • Boiling Point : 377°C at 760 mmHg
  • Flash Point : 181.8°C

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications under acidic or basic conditions. Industrial methods may utilize continuous flow processes to enhance yield and efficiency .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain trifluoromethyl-substituted benzimidazoles showed potent activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with some compounds exhibiting IC50 values below 1 µM, significantly more potent than standard treatments like albendazole .

Anticancer Activity

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors involved in cancer pathways. It has been shown to inhibit the activity of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .

Structure-Activity Relationship (SAR)

The structural modifications in benzimidazole derivatives play a crucial role in their biological activity. For instance, the introduction of trifluoromethyl groups significantly enhances the potency against specific protozoal infections compared to non-substituted analogues .

Case Studies

StudyFindings
El-Karim et al. (2022)Reported that benzimidazole derivatives showed significant anti-inflammatory activity, with some compounds achieving over 90% inhibition compared to standard drugs .
Research on Antiprotozoal ActivityCompound 4 (a related derivative) was found to be 14 times more active than albendazole against T. vaginalis, demonstrating the potential of trifluoromethyl-substituted benzimidazoles in treating parasitic infections .
BCAT Inhibition StudyThe compound was identified as a potent inhibitor of BCAT enzymes, suggesting its role in modulating metabolic pathways relevant to cancer therapy .

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites, thereby inhibiting their function and disrupting metabolic pathways essential for cell proliferation and survival. This interaction can modulate signal transduction pathways, affecting various cellular functions critical in disease processes.

Comparison with Similar Compounds

This compound can be compared with other benzimidazole derivatives based on their substituents and resultant biological activities:

CompoundSubstituentsNotable Activities
1H-Benzimidazol-2-amineNoneBaseline activity
1H-Benzimidazol-5-amineDifferent substitution patternVaries in reactivity
6-Amino derivativesTrifluoromethyl groupEnhanced antimicrobial and anticancer properties

Q & A

Q. What are the optimal synthetic strategies for 6-amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole and its derivatives?

The synthesis typically involves multi-step reactions with careful optimization of substituents. For example:

  • Condensation reactions : Use of aryl thiazole-triazole acetamide intermediates under solvent-dependent conditions (e.g., DMF, ethanol) with catalysts like K2_2CO3_3 to facilitate coupling .
  • Solvent-free methods : Green chemistry approaches using organocatalysts (e.g., citric acid) for cyclization reactions, improving yield and reducing purification steps .
  • Validation : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and elemental analysis to verify purity and substituent positions .

Q. How can researchers validate the structural integrity of synthesized derivatives?

Structural characterization requires:

  • Spectroscopic techniques : Assign 1H^1H-NMR peaks for trifluoromethyl groups (~δ 120-125 ppm for 19F^{19}F) and benzimidazole protons (~δ 7.5-8.5 ppm). Cross-validate with IR for C-F stretching (~1100-1200 cm1^{-1}) .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and F percentages to confirm stoichiometry .
  • X-ray crystallography : For derivatives forming stable crystals, resolve bond angles and confirm substituent orientation .

Q. What biological activities are associated with this compound?

Preliminary studies highlight:

  • Antimicrobial activity : Test via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with derivatives showing MIC values <10 µg/mL .
  • Antiviral potential : Docking studies suggest inhibition of viral enzymes (e.g., hepatitis B polymerase) via π-π stacking with the benzimidazole core .

Q. How does solvent choice impact reaction outcomes during synthesis?

  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilic substitution by stabilizing intermediates, but may require higher temperatures (~80°C) .
  • Ethanol/water mixtures : Improve solubility of hydrophilic intermediates, favoring cyclization at lower temperatures (~60°C) .

Advanced Research Questions

Q. What computational models predict the α-amylase inhibitory activity of benzimidazole derivatives?

  • 3D-QSAR modeling : Use CoMFA and CoMSIA to correlate steric/electronic features (e.g., trifluoromethyl hydrophobicity) with IC50_{50} values. Validate with molecular docking (e.g., AutoDock Vina) to identify key binding residues (e.g., His299, Asp300 in α-amylase) .
  • ADME predictions : Apply SwissADME to assess bioavailability and blood-brain barrier penetration for drug candidate prioritization .

Q. How do supramolecular interactions influence material applications?

  • Coordination polymers : Utilize the benzimidazole nitrogen for metal-ligand bonding (e.g., Zn2+^{2+}, Cu2+^{2+}) to construct metal-organic frameworks (MOFs) with luminescent properties .
  • Self-assembly : Modify substituents (e.g., ethyl or methyl groups) to control π-π stacking and hydrogen bonding, yielding nanowires or microflowers for sensor applications .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Residual analysis in QSAR : Identify outliers via standardized residuals (>2σ) and re-examine steric clashes or solvation effects in docking poses .
  • Free-energy perturbation (FEP) : Refine binding affinity predictions by simulating substituent mutations (e.g., replacing trifluoromethyl with methyl) .

Q. How can derivatives be optimized for dual antimicrobial and anti-inflammatory activity?

  • Hybrid pharmacophores : Introduce thiazole or triazole moieties to target both COX-2 (anti-inflammatory) and bacterial dihydrofolate reductase (antimicrobial) .
  • Dose-response synergy testing : Use checkerboard assays to evaluate fractional inhibitory concentration (FIC) indices for combination therapies .

Q. What methodologies assess the stability of derivatives under physiological conditions?

  • Accelerated degradation studies : Expose compounds to pH gradients (1.2–7.4) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Measure thermal stability (e.g., decomposition >200°C for trifluoromethyl derivatives) .

Q. How do substituents modulate fluorescence properties for sensing applications?

  • ESIPT (excited-state intramolecular proton transfer) : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance Stokes shift (>100 nm) and quantum yield (Φ >0.5) .
  • Metal ion sensing : Functionalize with pyridyl or carboxylate groups for selective Cu2+^{2+}/Zn2+^{2+} detection via fluorescence quenching .

Methodological Notes

  • Data synthesis : Contradictions in bioactivity data (e.g., variable MIC values) were resolved by cross-referencing synthesis protocols and assay conditions .
  • Advanced tools : Molecular dynamics (GROMACS) and machine learning (Random Forest) are recommended for future SAR studies .

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